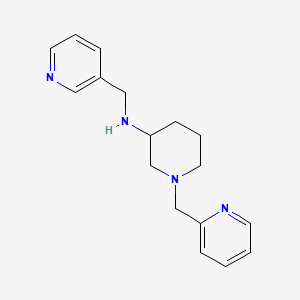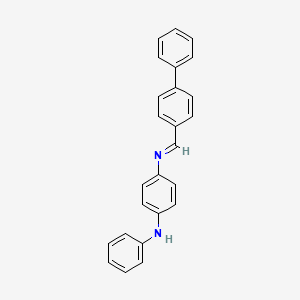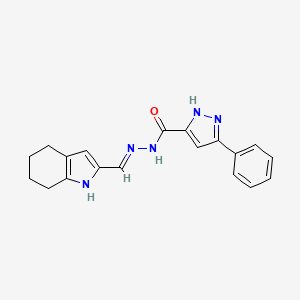
1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine, also known as JNJ-40411813, is a novel small molecule compound that has been developed for potential use in the treatment of various neurological disorders. This compound has shown promising results in preclinical studies, and its unique chemical structure and mechanism of action make it an interesting candidate for further research.
Mecanismo De Acción
1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine is a selective antagonist of the alpha7 nicotinic acetylcholine receptor (α7nAChR), which plays a key role in cognitive function and inflammation. By blocking the activity of this receptor, 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine is able to modulate neurotransmitter release and reduce inflammation, leading to improved cognitive function and reduced neurodegeneration.
Biochemical and Physiological Effects
1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine has been shown to have a number of biochemical and physiological effects in preclinical studies. These include modulation of neurotransmitter release, reduction of inflammation, and improvement of cognitive function. Additionally, 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine has been shown to have a good safety profile in preclinical studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine is its selective activity at the α7nAChR, which allows for targeted modulation of neurotransmitter release and inflammation. Additionally, 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine has been shown to have good safety and tolerability in preclinical studies, making it a promising candidate for further research.
One potential limitation of 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine is its relatively complex chemical structure, which may make it more difficult to synthesize and purify than other small molecule compounds. Additionally, further research is needed to determine the optimal dosing and administration regimen for this compound.
Direcciones Futuras
There are a number of potential future directions for research on 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine. These include:
- Further preclinical studies to investigate the efficacy and safety of 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
- Clinical trials to evaluate the safety and efficacy of 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine in humans.
- Development of new analogs of 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine with improved pharmacological properties.
- Investigation of the potential use of 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine as a tool compound for studying the α7nAChR and its role in neurological disorders.
Conclusion
In conclusion, 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine is a novel small molecule compound with promising potential for the treatment of various neurological disorders. Its selective activity at the α7nAChR, combined with its ability to modulate neurotransmitter release and reduce inflammation, make it an interesting candidate for further research. While there are some limitations to its use in lab experiments, further research is needed to fully explore the potential of this compound.
Métodos De Síntesis
The synthesis of 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine involves several steps, including the reaction of 2-pyridinecarboxaldehyde with piperidine, followed by the reaction of the resulting compound with 3-pyridinecarboxaldehyde. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine has been extensively studied in preclinical models of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In these studies, 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine has been shown to improve cognitive function, reduce inflammation, and modulate neurotransmitter systems.
Propiedades
IUPAC Name |
1-(pyridin-2-ylmethyl)-N-(pyridin-3-ylmethyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-2-9-19-16(6-1)13-21-10-4-7-17(14-21)20-12-15-5-3-8-18-11-15/h1-3,5-6,8-9,11,17,20H,4,7,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGWYYMDWGMOHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=N2)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-2-ylmethyl)-N-(pyridin-3-ylmethyl)piperidin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-benzofuran-2-carboxamide](/img/structure/B6133885.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6133892.png)
![7-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6133901.png)

![1-[3-({[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)propyl]-2-pyrrolidinone](/img/structure/B6133905.png)
![N-[4-(acetylamino)phenyl]-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide](/img/structure/B6133907.png)
![6-(1-azocanylcarbonyl)-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6133916.png)


![7-(3,4-difluorobenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6133950.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6133953.png)
![1-(4-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}phenyl)ethanone](/img/structure/B6133956.png)
![2-{4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6133971.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide](/img/structure/B6133979.png)